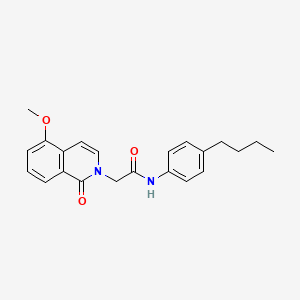

![molecular formula C23H25BrN2O3S B2858658 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole CAS No. 878060-51-6](/img/structure/B2858658.png)

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Methodologies

Research has demonstrated innovative approaches to synthesizing complex indole derivatives, highlighting the utility of sulfonyl and azepano groups in facilitating these processes. For instance, a study revealed a rhodium(II)-catalyzed domino synthesis of azepino fused diindoles, showcasing a broad substrate scope and yielding up to 81% (Kahar et al., 2020). Another research effort focused on the regioselective synthesis of indole-annulated sulfur heterocycles , providing insights into the cyclization processes and the synthesis of heterocyclic compounds (Majumdar et al., 2008).

Catalysis and Chemical Transformations

Studies have also explored the role of sulfonyl-indole derivatives in catalytic processes and chemical transformations. A notable example is the mild aminoacylation of indoles and pyrroles , which employs a multicomponent cascade reaction to create diverse bonds regioselectively, demonstrating the versatility of these compounds in organic synthesis (Alford & Davies, 2014). Another significant contribution is the preparation of triazoloindoles via tandem copper catalysis , which highlights the potential of sulfonyl[1,2,3]triazolo[4,5-b]indoles as precursors for the construction of valuable indole molecules, including various biologically relevant structures (Xing et al., 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the beta-oxidation of fatty acids in the mitochondria.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This could lead to alterations in the metabolism of fatty acids.

Biochemical Pathways

The inhibition of 3-hydroxyacyl-CoA dehydrogenase type-2 affects the beta-oxidation pathway of fatty acids . This can lead to changes in energy production and lipid metabolism within the cell.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on fatty acid metabolism. By inhibiting 3-hydroxyacyl-CoA dehydrogenase type-2, it may disrupt energy production and lipid metabolism, potentially leading to various cellular effects .

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-2-[3-[(4-bromophenyl)methylsulfonyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2O3S/c24-19-11-9-18(10-12-19)17-30(28,29)22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLKQPSCFDTICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2858579.png)

![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2858583.png)

![(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2858585.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2858589.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858592.png)

![N-[2-(6-Oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2858595.png)